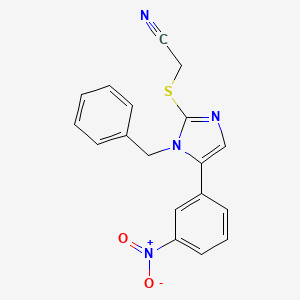![molecular formula C11H16N2O B2496169 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2200496-89-3](/img/structure/B2496169.png)
3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a chemical compound with the molecular formula C11H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, also known as nicotine, is the nicotinic acetylcholine receptors (nAChR) . These receptors are located in the central and peripheral nervous system and play a crucial role in transmitting signals in the nervous system .
Mode of Action
This compound acts as an agonist to the nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission .
Biochemical Pathways
Upon binding to the nicotinic acetylcholine receptors, this compound triggers a series of biochemical reactions. These reactions lead to the opening of ion channels, allowing the flow of sodium and potassium ions across the neuron membrane . This ion movement changes the electrical potential of the neuron, leading to the generation of an action potential and the transmission of the nerve signal .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). When inhaled or ingested, it is quickly absorbed into the bloodstream and can pass through the blood-brain barrier, reaching the brain in approximately 7 seconds . The half-life of this compound in the human body is about 2 hours .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol or certain medications, can affect its metabolism and thereby its effect on the body . Additionally, genetic factors can influence how an individual responds to this compound .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine interacts with nicotinic acetylcholine receptors, which are a type of ionotropic receptors. Upon binding, it causes the opening of ion channels leading to an influx of sodium ions, thereby causing depolarization
Cellular Effects
The compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly nicotinic acetylcholine receptors This binding can lead to enzyme inhibition or activation and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Lower doses can act as a stimulant, while higher doses can start being harmful
Metabolic Pathways
The metabolic pathways involving this compound are complex. The liver is the main organ for the metabolism of this compound, with cytochrome P450 (mainly CYP2A6, CYP2B6) acting as the catabolic enzyme . The metabolic product is cotinine .
Transport and Distribution
The compound is quickly distributed throughout the bloodstream and is even able to cross the blood-brain-barrier
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine typically involves the reaction of 3-methylpyridine with 1-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives.
Scientific Research Applications
3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Nicotine: A well-known compound with a similar pyridine structure.
Anabasine: Another alkaloid with a pyridine ring.
Cotinine: A metabolite of nicotine with a related structure.
Uniqueness
3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-methyl-2-(1-methylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-4-3-6-12-11(9)14-10-5-7-13(2)8-10/h3-4,6,10H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPVXNVAFQRMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
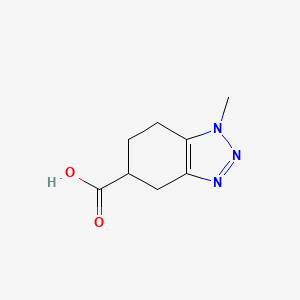
![3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2496088.png)
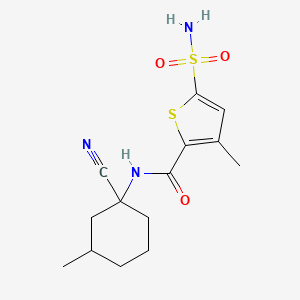
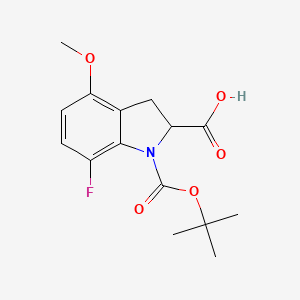
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2496091.png)
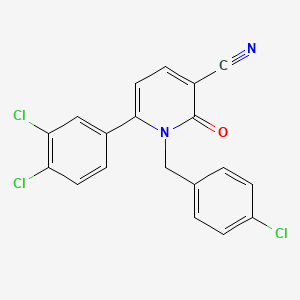
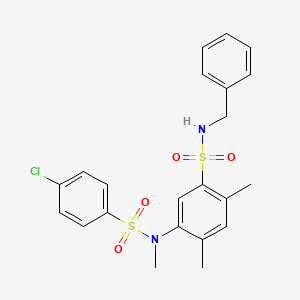
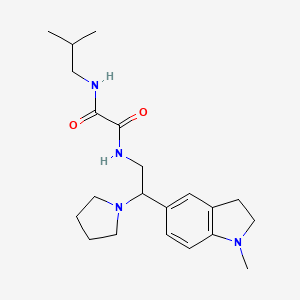

![4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2496101.png)

![4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2496105.png)

